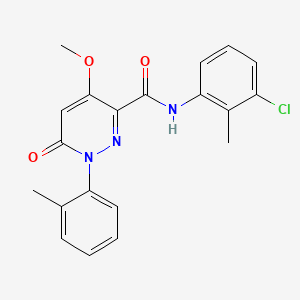

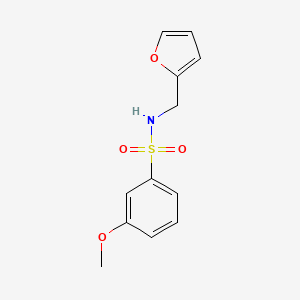

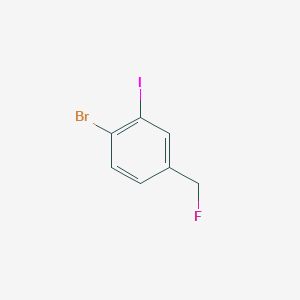

![molecular formula C10H16N4O2 B3004050 4-amino-N'-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide CAS No. 870693-00-8](/img/structure/B3004050.png)

4-amino-N'-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-amino-N'-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide is a spirocyclic compound, which is a class of organic compounds characterized by their unique structure that includes a quaternary carbon atom that is a part of two rings simultaneously. These compounds are of significant interest in medicinal chemistry due to their complex structure and potential biological activity.

Synthesis Analysis

Spirocyclic compounds can be synthesized through various methods. For instance, the synthesis of related spirocyclic compounds such as 3-cyano-4-methyl-8-(2-ethoxyethyl)-1-oxa-8-azaspiro[4.5]deca-3-ene has been achieved through the reaction of acylated piperidine with acrylonitrile at room temperature in the presence of an alkali catalyst, followed by hydrolysis to yield the corresponding carboxylic acids . This method involves an aldol condensation followed by cyanoethylation. Similarly, the synthesis of N-hydroxy-3-azaspiro[5,5]undecane-2,4-dione activated α-amino acids has been described using a two-step procedure involving the esterification of carboxylic acid groups of N-protected amino acids, followed by condensation with other amino acids to form dipeptides . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 4-amino-N'-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by the presence of a spiro junction, where two cyclic systems are joined at a single atom. The molecular structure of related compounds, such as the heterospirocyclic N-methyl-N-phenyl-5-oxa-1-azaspiro[2.4]hept-1-en-2-amine, has been determined by X-ray crystallography . These structural analyses are crucial for understanding the conformation and stereochemistry of the spirocyclic compounds, which are important factors in their chemical reactivity and biological activity.

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions. For example, the reaction of heterospirocyclic 2H-azirin-3-amines with thiobenzoic and benzoic acid has been shown to yield racemic benzamides and diastereoisomeric mixtures of N-benzoyl dipeptides . These reactions demonstrate the reactivity of the spirocyclic amine group and its utility in peptide synthesis. The ability to form dipeptides and tetrapeptides from these reactions indicates the potential of spirocyclic compounds in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their unique molecular structure. The presence of the spiro junction can affect the compound's solubility, melting point, and stability. The reactivity of the functional groups attached to the spirocyclic core, such as amino, hydroxy, and carboxy groups, also plays a significant role in determining the compound's chemical properties. These properties are essential for the application of spirocyclic compounds in medicinal chemistry and drug design.

Scientific Research Applications

Synthesis and Chemical Properties

- 4-Amino-N'-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide is involved in the electrophilic amination of C-H-acidic compounds, contributing to the formation of various nitrogen-containing heterocycles, which are fundamental in medicinal chemistry and materials science (Andreae et al., 1992).

- This compound has been used in the hydrolysis and acylation of imino groups in its isomers, demonstrating its potential in synthesizing diverse organic compounds with varied functional groups (Belikov et al., 2013).

Applications in Peptide Synthesis

- It plays a significant role in the synthesis of dipeptides, where it is used as an activator for α-amino acids, enabling the formation of dipeptides in a simple two-step procedure. This process is vital for the production of various peptides used in pharmaceuticals and biotechnology (Nowshuddin & Reddy, 2011).

properties

IUPAC Name |

4-amino-N'-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2/c1-14-9(15)6(8(12)13-16)7(11)10(14)4-2-3-5-10/h16H,2-5,11H2,1H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNRJYQYPAUETRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(C12CCCC2)N)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C(=C(C12CCCC2)N)/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N'-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

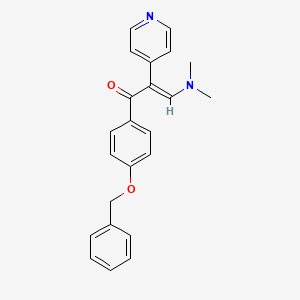

![7-azepan-1-yl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one](/img/structure/B3003967.png)

![[1-(3-Chlorobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B3003972.png)

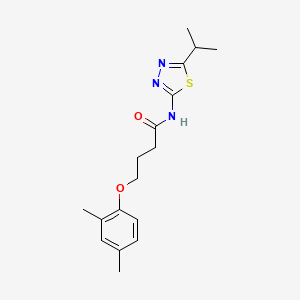

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B3003975.png)

![1-[1-(Methoxymethyl)cyclopent-3-en-1-yl]ethanone](/img/structure/B3003977.png)

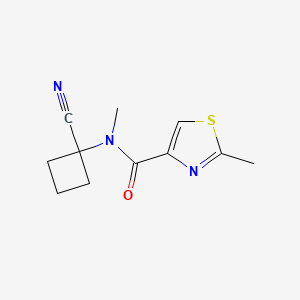

![N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3003985.png)